Treprostinil Diolamine
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid;2-(2-hydroxyethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2/t16-,17-,18+,19-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRWEUCEXUUAV-ZSESPEEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232132 | |
| Record name | Treprostinil diolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830354-48-8 | |
| Record name | Treprostinil diolamine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830354488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Treprostinil diolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TREPROSTINIL DIOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1FKG90039 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Treprostinil Diolamine
Established Synthetic Pathways for Treprostinil (B120252) Core Structure
The synthesis of the complex tricyclic core of treprostinil has been a significant focus of organic chemistry research. A key and widely recognized method involves the Pauson-Khand reaction (PKR). acs.orgacs.orgwiley.com This powerful organometallic reaction constructs the cyclopentanone (B42830) ring fused to the benzindene framework, a crucial step in forming the characteristic structure of treprostinil. acs.orgacs.orgwiley.com One of the pioneering syntheses reported by Aristoff and colleagues utilized an intramolecular Wadsworth-Emmons-Wittig reaction to create the tricyclic scaffold, although this approach lacked diastereocontrol. wiley.com
Later advancements, particularly the work by Moriarty and colleagues, established the utility of the Pauson-Khand reaction for this purpose. acs.orgwiley.com This approach has been refined over the years, including the use of flow chemistry to improve efficiency and safety, especially on a larger scale. researchgate.netrsc.org The use of a plug flow reactor for key steps like the Claisen rearrangement and the catalytic Pauson-Khand reaction has been shown to significantly improve yields and selectivity. rsc.org
Another notable strategy involves a rhodium-catalyzed asymmetric enyne cycloisomerization. wiley.comresearchgate.net This method allows for the construction of the chiral multi-substituted cyclopentanone core with excellent enantioselectivity. wiley.comresearchgate.net The synthesis often starts from simpler, commercially available precursors like (S)-epichlorhydrin and involves multiple steps to build the complex molecule. rsc.org
Diolamine Salt Formation and Characterization in Synthesis Research
While parenteral and inhaled formulations of treprostinil utilize the sodium salt, the oral extended-release formulation employs treprostinil diolamine. nih.gov The formation of the diolamine salt is a critical step for oral formulations as it enhances the solubility of the active pharmaceutical ingredient. fda.gov Treprostinil itself is practically insoluble in water, making the salt form necessary for effective oral absorption. fda.gov
The diolamine salt is formed by reacting treprostinil with diethanolamine (B148213). epo.org Research has shown that treprostinil diethanolamine salt can be prepared by dissolving treprostinil in a suitable solvent and then adding diethanolamine. epo.org The resulting salt can then be crystallized. epo.org The equilibrium solubility of treprostinil diethanolamine salt is significantly high in water, which is a key factor in its selection for oral delivery systems. fda.gov The characterization of this salt form is crucial and involves techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and differentiate its polymorphic forms. epo.org
Exploration of Novel Synthetic Routes and Precursors
The quest for more efficient and stereoselective synthetic routes to treprostinil is an ongoing area of research. A notable advancement is the use of an intramolecular asymmetric Pauson-Khand cyclization, which offers a general and stereoselective route to benzindene prostacyclins like treprostinil. acs.org This method has demonstrated its utility for large-scale synthesis. acs.org
Other novel approaches include a highly enantioselective formal synthesis of (+)-Treprostinil using a rhodium-catalyzed enyne cycloisomerization and a copper hydride-mediated conjugate reduction. wiley.com Furthermore, the use of aryne precursors, such as o-silylaryl triflates, in the synthesis of related structures highlights the continuous innovation in this field. researchgate.net
Chemical Modifications for Enhanced Research Utility
Chemical modifications of treprostinil are primarily explored to create prodrugs or analogues with altered properties for research purposes. These modifications can lead to compounds with different potencies, stabilities, or pharmacokinetic profiles, which are valuable tools for studying the prostacyclin pathway.
One area of investigation is the synthesis of prodrugs to potentially reduce dose-limiting toxicities. cornell.edu An example is the synthesis of treprostinil N-acyl methylsulfonamide. ucl.ac.ukcornell.edu This modification was shown to decrease the potency at the human prostacyclin (IP) receptor, which could be beneficial in certain research contexts. ucl.ac.ukcornell.edu The synthesis of this and other prodrugs can be achieved through protecting group strategies or more directly from intermediates like the treprostinil triol precursor. ucl.ac.uk
Another example of a chemical modification is the creation of treprostinil palmitil, a prodrug of treprostinil. mdpi.comresearchgate.net This lipophilic ester demonstrates a sustained presence in the lungs with reduced systemic exposure in preclinical models, making it a useful tool for studying localized effects in the pulmonary system. mdpi.comresearchgate.net
Polymorphism Studies and Solid-State Chemistry Relevant to Synthesis
The solid-state properties of this compound are of significant interest, particularly the existence of different polymorphic forms. Two polymorphs, designated as Form A and Form B, have been identified for the crystalline treprostinil diethanolamine salt. epo.org
These polymorphs have distinct physical properties:
Form A: This is a metastable and hygroscopic form with a melting point of approximately 103°C. epo.org
Form B: This is the more stable and less hygroscopic form, with a melting point of around 107°C. epo.org
The ability to selectively and reproducibly synthesize the thermodynamically more stable Form B is crucial for consistent product quality. epo.org Research has focused on developing crystallization processes that reliably yield Form B. epo.org This often involves the careful selection of solvents and antisolvents, as well as the use of seeding with existing Form B crystals to direct the crystallization process. epo.orgresearchgate.net For example, crystallization from a mixture of ethanol (B145695) and ethyl acetate (B1210297) has been investigated for the preparation of Form B. epo.org
Furthermore, studies have also identified polymorphic forms of treprostinil itself, including a stable monohydrate form. google.comgoogle.com The existence of these different solid-state forms highlights the importance of solid-state characterization and control during the synthesis and formulation development of treprostinil and its salts.
Molecular Pharmacology and Receptor Interactions of Treprostinil Diolamine
Prostanoid Receptor Binding Kinetics and Affinity Profiling (in vitro)
Treprostinil (B120252) diolamine exhibits a distinct binding profile across the spectrum of prostanoid receptors, with a notable affinity for the prostacyclin (IP), prostaglandin (B15479496) D2 (DP1), and prostaglandin E2 subtype 2 (EP2) receptors. osti.govnih.govresearchgate.net Its interactions with these receptors are fundamental to its primary pharmacological activities.
Treprostinil is an agonist of the IP receptor, a Gs-coupled receptor. researchgate.netnih.gov Activation of the IP receptor by treprostinil initiates a signaling cascade that involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov This elevation in cAMP is a key mechanism responsible for the vasodilatory and anti-platelet aggregation effects of the compound. nih.govresearchgate.net In functional assays, treprostinil has been shown to potently elevate cAMP levels in cells expressing the human IP receptor, with an EC50 value of 1.9 nM. osti.govnih.gov While treprostinil has a lower binding affinity for the IP receptor (Ki of 32 nM) compared to some other prostanoid receptors, its agonism at this site is a critical component of its therapeutic action. osti.govnih.govresearchgate.net
Treprostinil exhibits a high affinity for the EP2 receptor, with a Ki of 3.6 nM, and acts as a potent agonist with an EC50 of 6.2 nM for cAMP elevation. osti.govnih.govresearchgate.netclinicaltrials.gov The EP2 receptor, like the IP and DP1 receptors, is a Gs-coupled receptor that signals through the adenylyl cyclase-cAMP pathway. researchgate.netyoutube.com The agonism of treprostinil at the EP2 receptor is significant, as it contributes to the compound's anti-proliferative effects on human pulmonary arterial smooth muscle cells. youtube.com Research suggests that the anti-proliferative actions of treprostinil are largely dependent on EP2 receptor activation rather than IP receptor activation. youtube.com This highlights a key pharmacological distinction of treprostinil compared to other prostacyclin analogues. youtube.com
Treprostinil displays a lower affinity for other prostanoid receptor subtypes. osti.govnih.govresearchgate.net It has a low affinity for the EP1 and EP4 receptors. osti.govnih.govresearchgate.net Its affinity for the EP3, prostaglandin F (FP), and thromboxane (B8750289) (TP) receptors is even lower. osti.govnih.govresearchgate.net This receptor selectivity profile is important, as activation of certain prostanoid receptors, such as EP1 and TP, can lead to vasoconstriction, which would counteract the desired therapeutic effects of treprostinil. osti.govnih.gov
Interactive Data Table: Treprostinil Diolamine Prostanoid Receptor Affinity and Functional Potency
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Primary Downstream Signaling |
| IP | 32 osti.govnih.govresearchgate.net | 1.9 osti.govnih.gov | ↑ cAMP nih.govnih.gov |
| DP1 | 4.4 osti.govnih.govresearchgate.net | 0.6 osti.govnih.govclinicaltrials.gov | ↑ cAMP researchgate.net |
| EP2 | 3.6 osti.govnih.govresearchgate.net | 6.2 osti.govnih.govclinicaltrials.gov | ↑ cAMP researchgate.netyoutube.com |
| EP1 | Low Affinity osti.govnih.govresearchgate.net | Low Activity osti.govnih.gov | - |
| EP3 | Very Low Affinity osti.govnih.govresearchgate.net | Low Activity osti.govnih.gov | - |
| EP4 | Low Affinity osti.govnih.govresearchgate.net | Low Activity osti.govnih.gov | - |
| FP | Very Low Affinity osti.govnih.govresearchgate.net | Low Activity osti.govnih.gov | - |
| TP | Very Low Affinity osti.govnih.govresearchgate.net | Low Activity osti.govnih.gov | - |
Non-Prostanoid Receptor and Off-Target Molecular Interactions (in vitro & preclinical)
Beyond its interactions with prostanoid receptors, preclinical studies have revealed that treprostinil can modulate the activity of other molecular targets, notably the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
In preclinical models, treprostinil has been shown to activate PPARγ, a nuclear receptor that functions as a transcription factor involved in the regulation of cellular proliferation, inflammation, and apoptosis. This activation of PPARγ by treprostinil occurs through a complementary pathway that can be independent of cAMP signaling. Studies in HEK-293 cells stably expressing the IP receptor demonstrated that prostacyclin analogues, including treprostinil, only activated PPARγ in the presence of the IP receptor. osti.gov This suggests a cross-talk mechanism between the IP receptor and PPARγ.
The anti-proliferative effects of treprostinil in IP receptor-expressing cells have been shown to be partially inhibited by a PPARγ antagonist, indicating that PPARγ activation contributes to the anti-growth properties of treprostinil. osti.gov In animal models, the activation of PPARγ by treprostinil has been associated with a reduced proliferation rate of muscle cells. In vitro and in vivo studies have further demonstrated that treprostinil can inhibit fibroblast proliferation in a dose-dependent manner through its interaction with PPARγ. These findings suggest that the modulation of PPARγ is a unique aspect of treprostinil's mechanism of action, contributing to its anti-remodeling effects in the vasculature.
Potassium Channel (e.g., TREK-1, TREK-2) Interactions
Recent research has identified that treprostinil directly interacts with certain two-pore domain potassium (K2P) channels, specifically the TWIK-related potassium channels TREK-1 (KCNK2) and TREK-2 (KCNK10). ucl.ac.ukfrontiersin.org These channels are highly expressed in sensory neurons and are involved in regulating neuronal excitability. frontiersin.org
Using whole-cell patch-clamp electrophysiological recordings on human TREK-1 and TREK-2 channels, studies have demonstrated that treprostinil acts as a potent antagonist. frontiersin.orgnih.gov The application of treprostinil to cells expressing these channels resulted in a potent, reversible, and concentration-dependent inhibition of the whole-cell outward current. frontiersin.org This inhibitory effect occurs in the absence of prostanoid receptors, indicating a direct action on the channels. ucl.ac.ukresearchgate.net In contrast, treprostinil was found to have no direct inhibitory or activatory effect on another member of the K2P family, the TASK-1 channel. frontiersin.org
The inhibitory potency of treprostinil on these channels has been quantified, revealing a significant level of activity at nanomolar concentrations. This direct inhibitory effect on TREK-1 and TREK-2 channels may contribute to some of the compound's observed peripheral effects. ucl.ac.ukfrontiersin.org
| Channel | Interaction | Potency (IC50) | Observed Effect |
|---|---|---|---|
| Human TREK-1 | Antagonist / Potent Inhibition | 0.03 µM (30 nM) | 80 ± 8% inhibition (at 1 µM) |
| Human TREK-2 | Antagonist / Potent Inhibition | 0.06 µM (60 nM) | 59 ± 9% inhibition (at 1 µM) |
Investigation of Other Potential Molecular Targets
While treprostinil is known as a stable prostacyclin analogue, its pharmacological profile extends beyond the prostacyclin (IP) receptor. nih.govdrugbank.com Comprehensive binding and functional assays have revealed that treprostinil interacts with a distinct subset of prostanoid receptors. nih.gov It demonstrates high affinity and potent agonist activity at the prostaglandin D2 (DP1) and prostaglandin E2 (EP2) receptors, in addition to its activity at the IP receptor. nih.gov The activation of all three of these receptors—IP, DP1, and EP2—can lead to vasodilation. nih.gov
Studies on human pulmonary arterial smooth muscle cells (PASMCs) have highlighted the particular importance of the EP2 receptor in mediating the anti-proliferative effects of treprostinil. nih.govnih.gov Using selective antagonists, research has shown that the anti-proliferative actions of treprostinil are largely dependent on EP2 receptor activation, a characteristic that distinguishes it from other prostacyclin mimetics like selexipag's active metabolite, MRE-269. nih.govnih.gov Furthermore, EP2 receptor levels have been found to be enhanced in PASMCs from patients with pulmonary arterial hypertension (PAH). nih.govnih.gov
Beyond prostanoid receptors, treprostinil has been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR delta. drugbank.com This interaction represents a complementary signaling pathway that is independent of cyclic AMP and contributes to the anti-growth and anti-inflammatory properties of the prostacyclin class. drugbank.com
| Molecular Target | Interaction | Binding Affinity (Ki) | Functional Potency (EC50) |
|---|---|---|---|
| Prostanoid IP Receptor | Agonist | 32 nM | 1.9 nM |
| Prostanoid DP1 Receptor | Agonist | 4.4 nM | 0.6 nM |
| Prostanoid EP2 Receptor | Agonist | 3.6 nM | 6.2 nM |
| Peroxisome Proliferator-Activated Receptor delta (PPARδ) | Agonist | Not Specified | Not Specified |
Structure-Activity Relationship (SAR) Studies for Treprostinil Analogs
Impact of Side Chain Modifications on Receptor Binding
The structure-activity relationship (SAR) for prostacyclin analogs like treprostinil is complex, with specific structural motifs being critical for receptor interaction and selectivity. The binding affinity and agonist activity of treprostinil at various prostanoid receptors are dictated by its three-dimensional structure, including the conformation of its side chains. Modifications to these side chains can dramatically alter the pharmacological profile of the molecule. For instance, changes in the length or composition of the alpha or omega side chains of prostanoids can shift the binding preference from one prostanoid receptor to another, thereby altering the biological response. While specific SAR studies detailing systematic side-chain modifications of the treprostinil molecule are not extensively published in public literature, the differential binding profiles of various prostacyclin mimetics underscore the principle that even subtle structural alterations can lead to significant changes in receptor affinity and functional activity. nih.gov
Stereochemical Influence on Pharmacological Activity
Stereochemistry is a critical determinant of the pharmacological activity of drug molecules. biomedgrid.comresearchgate.net Biological systems, including receptors and enzymes, are chiral environments, meaning they can differentiate between the stereoisomers of a chiral drug. researchgate.net Treprostinil is a complex chiral molecule with multiple stereocenters. The specific spatial arrangement of its atoms is essential for its high-affinity binding to its target receptors. biomedgrid.com
The two enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamics, including receptor binding, potency, and selectivity. researchgate.net For a molecule to interact optimally with its binding site, a precise three-dimensional alignment of its functional groups with the corresponding regions of the receptor is necessary. researchgate.net It is established that only one specific stereoisomer of a chiral drug is typically responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesired effects. biomedgrid.com Although comparative studies of different treprostinil stereoisomers are not publicly detailed, its defined stereochemistry is understood to be fundamental to its specific interactions with IP, DP1, and EP2 receptors.
Computational Chemistry and Molecular Modeling for Ligand Design
Computational chemistry and molecular modeling are powerful tools in modern drug design and development. plos.orgbiointerfaceresearch.com Techniques such as molecular docking and molecular dynamics simulations allow researchers to model the interaction between a ligand, like treprostinil, and its protein target at an atomic level. plos.org These in-silico methods can predict the preferred binding orientation of a ligand in the active site of a receptor and estimate the binding affinity, providing insights that can guide the design of new, more potent, or selective analogs. plos.orgbiointerfaceresearch.com
For complex diseases involving multiple pathways, quantitative systems pharmacology (QSP) models are employed. nih.gov These mathematical models integrate data from preclinical studies on receptor binding characteristics with clinical trial data to simulate the effects of a drug in a virtual patient population. nih.gov Such models have been used in the context of pulmonary arterial hypertension to explore how the differential effects of prostacyclin mimetics, stemming from their unique receptor binding profiles, translate to clinical outcomes. nih.gov Physiologically based pharmacokinetic (PBPK) modeling has also been utilized to simulate the absorption, distribution, metabolism, and excretion of treprostinil, helping to predict its concentration in plasma and target tissues like the lung. nih.gov These computational approaches are invaluable for optimizing drug design and predicting pharmacological behavior. nih.govnih.gov
Cellular and Subcellular Mechanisms of Action of Treprostinil Diolamine
Intracellular Signaling Cascades (e.g., cAMP pathway, RhoA inhibition)
Treprostinil (B120252) diolamine exerts its cellular effects through the activation of several key intracellular signaling cascades. A primary mechanism is its interaction with prostanoid receptors, leading to the stimulation of the cyclic adenosine (B11128) monophosphate (cAMP) pathway. nih.gov In human pulmonary arterial smooth muscle cells, treprostinil has been shown to increase intracellular cAMP levels. pulmonaryhypertensionnews.com This elevation in cAMP is a critical mediator of many of the drug's downstream effects, including vasodilation and inhibition of cell proliferation. pulmonaryhypertensionnews.comresearchgate.net
Human fibrocytes, which are involved in tissue remodeling, express prostaglandin (B15479496) I (IP), EP2, and EP4 receptors, all of which can be activated by treprostinil to generate intracellular cAMP. nih.gov The subsequent increase in cAMP can suppress the activity of extracellular regulated kinase (ERK) through a pathway involving Rap proteins, which sequester Ras. nih.gov This leads to the dephosphorylation of c-Raf and a reduction in ERK activity, ultimately impairing fibrocyte adhesion and differentiation. nih.gov
Furthermore, in vitro studies have suggested that treprostinil can inhibit the activation of RhoA, a small GTPase that plays a crucial role in cell proliferation and contraction. researchgate.net In fibroblasts, treprostinil was found to inhibit lysophosphatidic acid (LPA)-induced RhoA activation. researchgate.net This effect appears to be mediated, at least in part, through the peroxisome proliferator-activated receptor βδ (PPARβδ), as a PPARβδ-specific agonist also demonstrated inhibition of RhoA activation. researchgate.net
The following table summarizes the key signaling pathways affected by treprostinil in vitro:
| Signaling Pathway | Key Molecular Target | Cellular Effect | References |
| cAMP Pathway | Adenylyl Cyclase | Increased intracellular cAMP | nih.govpulmonaryhypertensionnews.com |
| ERK Pathway | Extracellular Regulated Kinase (ERK) | Suppression of ERK activity | nih.gov |
| RhoA Pathway | RhoA | Inhibition of RhoA activation | researchgate.net |
Modulation of Cell Proliferation and Apoptosis (in vitro models)
Treprostinil diolamine has demonstrated significant effects on cell proliferation in various in vitro models, particularly in cell types relevant to vascular and fibrotic diseases. Studies have shown that treprostinil can inhibit the proliferation of fibroblasts in a dose-dependent manner. nih.govresearchgate.net This anti-proliferative effect is a key component of its anti-remodeling properties. pulmonaryhypertensionnews.com
In human pulmonary arterial smooth muscle cells, treprostinil has been shown to inhibit the release of growth factors and subsequent cell proliferation. pulmonaryhypertensionnews.com The mechanism underlying this effect is linked to the increase in intracellular cAMP. pulmonaryhypertensionnews.com In fibroblasts from patients with idiopathic pulmonary fibrosis (IPF), treprostinil was found to inhibit proliferation by increasing the expression of the Erk1/2 inhibitor, dual-specificity phosphatase 1 (DUSP1). researchgate.net
While the anti-proliferative effects of treprostinil are well-documented, its direct role in modulating apoptosis is less clear from the available in vitro data. Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and remodeling. nih.gov While some studies have investigated apoptosis in the context of vascular remodeling, direct in vitro studies detailing the effects of this compound on apoptotic pathways in relevant cell types are not extensively reported in the provided search results. nih.gov
The table below summarizes the observed effects of treprostinil on cell proliferation in vitro:
| Cell Type | Effect on Proliferation | Mediating Factors | References |
| Fibroblasts | Inhibition (dose-dependent) | PPARβ, PPARγ, DUSP1 | researchgate.netnih.govresearchgate.net |
| Pulmonary Arterial Smooth Muscle Cells | Inhibition | Increased cAMP | pulmonaryhypertensionnews.com |
Effects on Platelet Aggregation and Function (in vitro models)
This compound is a potent inhibitor of platelet aggregation. drugbank.com This effect is a cornerstone of its therapeutic action, as platelet activation and aggregation are key events in thrombosis and vascular disease. nih.gov In vitro studies have demonstrated that treprostinil can significantly decrease platelet reactivity in response to various agonists. mdpi.com
The mechanism of treprostinil's anti-platelet effect involves its interaction with prostacyclin (IP) and prostaglandin D (DP) receptors on the platelet surface. mdpi.com Both of these Gs-protein coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. mdpi.com Elevated cAMP makes platelets more resistant to activation by agonists such as adenosine diphosphate (B83284) (ADP) and arachidonic acid (AA). mdpi.com
In vitro treatment of control blood samples with therapeutic concentrations of treprostinil has been shown to significantly decrease platelet aggregation. nih.gov In addition to inhibiting aggregation, treprostinil has also been observed to reduce the spontaneous generation of platelet microvesicles, which are small membrane particles that can have procoagulant activity. nih.gov
The following table details the in vitro effects of treprostinil on platelet function:
| Parameter | Effect | Mechanism | References |
| Platelet Aggregation | Inhibition | Activation of IP and DP receptors, increased cAMP | drugbank.commdpi.com |
| Platelet Reactivity (to AA and ADP) | Decreased | Increased cAMP | mdpi.com |
| Platelet Microvesicle Generation | Reduced | Inhibition of platelet activation | nih.gov |
Mechanisms of Vasodilation in Isolated Vascular Beds
This compound is a direct vasodilator of both pulmonary and systemic vascular beds. nih.gov Its vasodilatory effects are a result of its action on the vascular smooth muscle cells that control the tone of blood vessels. psu.edu While the precise mechanisms in isolated vascular beds are complex and can involve multiple pathways, a central component is the elevation of intracellular cAMP in vascular smooth muscle cells. psu.edu
The influx of calcium into vascular smooth muscle cells is a primary trigger for contraction. psu.edu An increase in cAMP, stimulated by treprostinil's activation of IP receptors, is thought to promote vasodilation by reducing intracellular calcium concentrations or by dephosphorylating the myosin light chain, which is necessary for the interaction of myosin and actin that leads to contraction. psu.edu
While direct studies on isolated vascular beds with this compound were not extensively detailed in the provided search results, the fundamental mechanism of prostacyclin analogs involves endothelium-dependent and independent pathways. mdpi.com The vasodilatory response to some agents is mediated by the release of nitric oxide from the endothelium; however, prostacyclins like treprostinil can also act directly on the smooth muscle cells. mdpi.com
Anti-inflammatory and Anti-fibrotic Cellular Mechanisms (in vitro studies)
This compound exhibits significant anti-inflammatory and anti-fibrotic properties that have been characterized in various in vitro studies. These effects are mediated through its interaction with multiple receptors, including the prostaglandin E receptor 2 (EP2), the prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPARs). nih.govresearchgate.netd-nb.info
Activation of EP2 and DP1 receptors by treprostinil has been shown to reduce lung inflammation and fibrosis in preclinical models. d-nb.info The downstream effects include a reduction in inflammatory cell recruitment and a decrease in collagen accumulation. d-nb.info Specifically, activation of DP1 receptors has been demonstrated to decrease lactate (B86563) dehydrogenase, a marker of cell damage. d-nb.info
Treprostinil also exerts its anti-fibrotic effects by inhibiting the proliferation of fibroblasts and reducing the synthesis of extracellular matrix components like collagen and fibronectin. researchgate.netnih.govresearchgate.netd-nb.info In vitro studies have demonstrated that treprostinil inhibits fibroblast proliferation in a dose-dependent manner, an effect mediated by PPARβ and PPARγ. nih.govresearchgate.net Furthermore, treprostinil has been shown to inhibit the adhesion and differentiation of fibrocytes, which are bone marrow-derived cells that contribute to tissue fibrosis. nih.gov This inhibition is mediated by the cAMP-dependent inactivation of extracellular regulated kinase (ERK). nih.gov
The table below summarizes the key anti-inflammatory and anti-fibrotic cellular mechanisms of treprostinil observed in vitro:
| Cellular Process | Effect | Mediating Receptors/Pathways | References |
| Fibroblast Proliferation | Inhibition | EP2, DP1, PPARβ, PPARγ | nih.govresearchgate.netd-nb.info |
| Collagen Deposition | Reduced | EP2, DP1 | d-nb.info |
| Inflammatory Cell Recruitment | Reduced | DP1 | d-nb.info |
| Fibrocyte Adhesion and Differentiation | Inhibition | IP, EP2, EP4, cAMP-ERK pathway | nih.gov |
| Extracellular Matrix Synthesis | Reduced | Increased cAMP | pulmonaryhypertensionnews.comd-nb.info |
Preclinical Pharmacokinetics and Pharmacodynamics of Treprostinil Diolamine
Absorption Characteristics in Preclinical Models
In preclinical studies, the absorption of treprostinil (B120252) is formulation-dependent. Following subcutaneous infusion in animal models, treprostinil is rapidly and completely absorbed, exhibiting an absolute bioavailability of approximately 100%. remodulin.comfda.gov Steady-state plasma concentrations are typically achieved in about 10 hours. remodulin.comfda.gov
Oral administration of treprostinil diolamine in rats demonstrates an absolute bioavailability of about 10%. fda.gov Studies involving intraportal vein administration in rats showed a bioavailability of approximately 40%, indicating a significant first-pass metabolism effect. fda.gov When administered via the intraduodenal route in the same species, bioavailability was 24%, suggesting that degradation in the stomach or the rate of gastric emptying may impact the extent of systemic absorption. fda.gov In rats, orally administered treprostinil also inhibited gastrointestinal motility. fda.gov
Distribution Profile and Tissue Distribution in Animal Models
Following administration, treprostinil is widely distributed throughout the body. In rats, tissue distribution studies using radiolabeled treprostinil showed preferential distribution to organs of the central compartment, including the liver, stomach, and intestinal tract. fda.govhres.ca The drug and its metabolites were found to cross the blood-brain and blood-testes barriers. fda.gov Tissues with the highest concentrations of treprostinil-derived radioactivity were the small intestine, liver, large intestine with cecum, and stomach. fda.gov
The volume of distribution for treprostinil in the central compartment is approximately 14 L/70 kg of ideal body weight. remodulin.comfda.gov In vitro studies have shown that treprostinil is approximately 91% bound to human plasma proteins. fda.govtyvaso.comdrugs.com
A study in Sprague Dawley rats using an inhaled liposomal formulation of treprostinil (L606) demonstrated extended retention in pulmonary tissues. atsjournals.org In the extended-release group, treprostinil in pulmonary tissue was 8.5% of the administered dose at 15 minutes and was maintained at 9.6% for up to 8 hours post-dosing, which correlated with sustained pulmonary vasodilation. atsjournals.org
Metabolic Pathways and Enzyme Identification (in vitro and animal studies)
Treprostinil is extensively metabolized in the liver. fda.govdrugbank.com In vitro studies using human hepatic microsomes have identified the primary enzymes responsible for its metabolism. tyvaso.comfda.gov
The primary enzyme responsible for the metabolism of treprostinil is Cytochrome P450 2C8 (CYP2C8). fda.govtyvaso.comnih.gov CYP2C9 also contributes to its metabolism, but to a lesser extent. drugbank.comnih.gov In vitro studies indicated that CYP2C8 is responsible for approximately 95% of treprostinil's metabolism, while CYP2C9 accounts for about 22%. nih.gov A physiologically based pharmacokinetic (PBPK) model hypothesized that the in vivo contributions of CYP2C8 and CYP2C9 are 90% and 10%, respectively. nih.gov
Further in vitro investigations have shown that treprostinil does not significantly inhibit or induce major CYP450 isoenzymes, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A, suggesting a low potential for drug-drug interactions via these pathways. tyvaso.comfda.govdrugsporphyria.net
Five distinct metabolites of treprostinil have been identified in urine, collectively accounting for about 64% of the administered dose. remodulin.comfda.gov These metabolites are designated as HU1, HU2, HU3, HU4, and HU5. drugbank.com
Four of these metabolites (HU1, HU2, HU3, and HU4) are formed through the oxidation of the 3-hydroxyloctyl side chain. fda.govdrugbank.com The fifth metabolite, HU5, is a glucuronide conjugate of the parent drug. fda.govdrugbank.com Preclinical evaluations in rat models have shown that these identified metabolites have significantly reduced pharmacological activity, estimated to be around 1000-fold less than that of treprostinil, and are generally considered inactive. remodulin.comfda.govfda.gov
| Metabolite | Formation Pathway | Percentage of Dose in Urine | Biological Activity |
| HU1 | Oxidation of 3-hydroxyloctyl side chain | 13.8% drugbank.com | Inactive fda.govdrugbank.com |
| HU2 | Oxidation of 3-hydroxyloctyl side chain | 14.3% drugbank.com | Inactive fda.govdrugbank.com |
| HU3 | Oxidation of 3-hydroxyloctyl side chain | 15.5% drugbank.com | Inactive fda.govdrugbank.com |
| HU4 | Oxidation of 3-hydroxyloctyl side chain | 10.6% drugbank.com | Inactive fda.govdrugbank.com |
| HU5 | Glucuronide conjugate of treprostinil | 10.2% drugbank.com | Inactive fda.govdrugbank.com |
Data sourced from preclinical and in vitro studies.
Excretion Pathways in Animal Models
The primary route of elimination for treprostinil and its metabolites is through the urine. drugbank.com In studies involving radiolabeled treprostinil administered to rats and dogs, the majority of the dose was recovered in the feces (65-80%) and a smaller portion in the urine (13-26%). hres.ca This species difference compared to humans (where 79% is found in urine and 13% in feces) may suggest significant biliary excretion and enterohepatic recirculation in these animal models. hres.cadrugbank.com A very small fraction of treprostinil is excreted unchanged. drugbank.com
Bioavailability Studies Across Different Preclinical Formulations
The bioavailability of treprostinil in preclinical models varies significantly with the route of administration and formulation.
Subcutaneous Infusion: This route results in approximately 100% absolute bioavailability in animal models. remodulin.comfda.gov
Oral Solution (in rats): Showed an absolute bioavailability of about 10%. fda.gov
Intraduodenal Administration (in rats): Resulted in a bioavailability of 24%. fda.gov
Intraportal Vein Administration (in rats): Yielded a bioavailability of approximately 40%, highlighting the substantial first-pass effect. fda.gov
Studies in healthy human volunteers, which provide context for preclinical findings, show that the oral bioavailability of this compound is about 17%. drugbank.comdrugs.com The presence of food, particularly a high-fat, high-calorie meal, was found to increase the oral absorption of treprostinil. drugbank.comnih.gov
Drug-Drug Interactions at the Pharmacokinetic Level (in vitro and animal models)
In vitro studies have been conducted to evaluate the potential of treprostinil to affect the metabolism of other drugs. These studies, utilizing human hepatic microsomes, have shown that treprostinil does not inhibit key cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A. tyvaso.comremodulin.comfda.gov Furthermore, treprostinil did not induce CYP1A2, CYP2B6, CYP2C9, CYP2C19, or CYP3A isoenzymes. tyvaso.comremodulin.comfda.gov These findings suggest that this compound is unlikely to alter the plasma concentrations of co-administered drugs that are substrates for these enzymes.
While in vitro data on treprostinil itself indicate a low potential for CYP-mediated interactions, studies with an oral formulation of this compound have highlighted the importance of CYP2C8 in its metabolism. remodulin.comnih.govfffenterprises.com Co-administration with a CYP2C8 inhibitor or inducer can alter treprostinil exposure.
| Interacting Drug | Animal Model/System | Effect on Treprostinil Pharmacokinetics | Reference |
| Gemfibrozil (CYP2C8 Inhibitor) | Human Pharmacokinetic Study | Increased Cmax and AUC | remodulin.comnih.govfffenterprises.com |
| Rifampin (CYP2C8 Inducer) | Human Pharmacokinetic Study | Decreased AUC | remodulin.comnih.gov |
| Bosentan (B193191) | Human Pharmacokinetic Study | No significant interaction | tyvaso.com |
| Sildenafil (B151) | Human Pharmacokinetic Study | No significant interaction | tyvaso.com |
| Warfarin | Healthy Volunteers | No clinically significant effect on treprostinil pharmacokinetics | nih.gov |
| Acetaminophen | Healthy Volunteers | No effect on treprostinil pharmacokinetics | nih.gov |
This table is interactive. Click on the headers to sort the data.
It is important to note that while human pharmacokinetic studies with the oral diolamine formulation provide valuable insight, it has not been definitively determined if the safety and efficacy of parenterally administered treprostinil are similarly affected by CYP2C8 modulators. nih.gov
Pharmacodynamic Endpoints in Non-Human Preclinical Models
The pharmacodynamic effects of treprostinil have been extensively characterized in a variety of non-human preclinical models, demonstrating its actions as a vasodilator, inhibitor of platelet aggregation, and modulator of cellular proliferation and inflammation.
Cardiovascular Effects:
In animal models, treprostinil consistently demonstrates potent vasodilatory effects, leading to reductions in blood pressure and afterload, and subsequent increases in cardiac output. ncats.iodrugbank.com
In anesthetized dogs, intravenous infusions of treprostinil produced dose-dependent decreases in mean arterial pressure and total peripheral resistance. fda.gov While pulmonary artery pressure and pulmonary vascular resistance also decreased, these effects were not as clearly dose-related. fda.gov The onset of these vascular effects was rapid, occurring within 5-10 minutes of infusion, with a swift recovery upon cessation. fda.gov In conscious dogs, subcutaneous administration of treprostinil at higher doses led to significant decreases in blood pressure and increases in heart rate. fda.gov
| Animal Model | Endpoint | Observation | Reference |
| Anesthetized Dogs | Mean Arterial Pressure | Dose-dependent decrease | fda.gov |
| Anesthetized Dogs | Total Peripheral Resistance | Dose-dependent decrease | fda.gov |
| Anesthetized Dogs | Cardiac Output | Significantly increased at ≥0.3 µg/kg/min | fda.gov |
| Conscious Dogs | Blood Pressure | Significant decrease at ≥0.1 mg/kg (SC) | fda.gov |
| Conscious Dogs | Heart Rate | Significant increase at ≥0.1 mg/kg (SC) | fda.gov |
This table is interactive. Click on the headers to sort the data.
Pulmonary Hypertension Models:
In the SU5416-hypoxia rat model of severe pulmonary arterial hypertension (PAH), high-dose treprostinil treatment significantly reduced right ventricular systolic pressure and pulmonary vascular resistance, while improving cardiac output. nih.gov These beneficial hemodynamic effects were primarily attributed to pulmonary vasodilation rather than a reduction in vascular remodeling. nih.gov Similarly, in a mouse model of chronic hypoxic pulmonary hypertension, treprostinil reduced right ventricular systolic pressure. ersnet.org
Platelet Aggregation:
In vitro studies using human platelet-rich plasma have shown that treprostinil inhibits ADP-induced platelet aggregation in a concentration-dependent manner, with an IC50 of 28.2 nM. fda.gov This anti-aggregatory effect is a key pharmacodynamic property of prostacyclin analogues.
Anti-proliferative and Anti-inflammatory Effects:
Treprostinil has demonstrated anti-proliferative effects on cultured human pulmonary artery smooth muscle cells. fda.gov It has also been shown to activate peroxisome proliferator-activated receptors (PPARs), which may contribute to its anti-growth benefits. ncats.io In a rat model of renal ischemia-reperfusion injury, treprostinil treatment significantly suppressed the increase in pro-inflammatory cytokines such as CCL2, IL-1β, and IL-6, and reduced oxidative stress. nih.gov Furthermore, in a mouse model of chronic hypoxic pulmonary hypertension, treprostinil treatment significantly reduced the recruitment of circulating fibrocytes to the remodeled pulmonary arteries. ersnet.org
| Model | Endpoint | Observation | Reference |
| Human Pulmonary Artery Smooth Muscle Cells (in vitro) | Cell Proliferation | Markedly reduced | fda.gov |
| Rat Model of Renal Ischemia-Reperfusion Injury | Pro-inflammatory Cytokines (CCL2, IL-1β, IL-6) | Significantly suppressed | nih.gov |
| Mouse Model of Hypoxic Pulmonary Hypertension | Fibrocyte Recruitment | Significantly reduced | ersnet.org |
This table is interactive. Click on the headers to sort the data.
Investigational Drug Delivery Systems and Formulation Research for Treprostinil Diolamine
Development of Novel Oral Formulations (e.g., extended-release mechanisms, osmotic systems)
The development of an oral formulation of treprostinil (B120252) presented a significant advancement in treatment administration. Treprostinil diolamine is formulated as an extended-release tablet, designed to allow for less frequent administration. ahajournals.orgahajournals.org This was a notable development given the short in-vivo half-life of prostacyclin analogues. ahajournals.orgahajournals.org
The extended-release tablet utilizes an osmotic release technology. nih.gov This system is designed to release the drug in a controlled manner over a prolonged period. drugs.com Specifically, the tablets are formulated as an osmotic pump delivery system. fda.gov This technology allows for a sustained release of treprostinil, with a terminal half-life of approximately 4.5 hours and sustained blood concentrations for 8 to 10 hours after a single oral dose. ahajournals.orgahajournals.org The bioavailability of the oral extended-release tablet is approximately 17%. dovepress.comdrugs.com
Research has explored different dosing regimens to optimize the delivery profile. While twice-daily administration is standard, a three-times-daily regimen has been studied in healthy volunteers. nih.gov This alternative dosing strategy was shown to reduce the fluctuations between peak and trough drug concentrations in the blood, which could potentially improve patient tolerability. nih.govnih.gov
Further research into novel oral formulations has included the investigation of sustained-release liquid dosage forms. One study explored the complexation of treprostinil with an ion-exchange resin, specifically cholestyramine resin, as a potential candidate for a sustained-release liquid formulation. google.com
Table 1: Pharmacokinetic Properties of Oral Extended-Release this compound
| Parameter | Value | Source |
|---|---|---|
| Formulation | Extended-release osmotic tablet | ahajournals.orgahajournals.org |
| Bioavailability | ~17% | dovepress.comdrugs.com |
| Terminal Half-life | ~4.5 hours | ahajournals.orgahajournals.org |
| Sustained Concentration | 8-10 hours | ahajournals.orgahajournals.org |
| Time to Max. Concentration | 4-6 hours (with food) | fda.gov |
Advanced Parenteral Delivery Systems (e.g., implantable systems research)
To address the challenges associated with continuous external pump infusions for parenteral treprostinil, research has focused on advanced delivery systems, most notably implantable pumps. fda.govnih.gov The goal of this research is to provide a more convenient and less burdensome long-term delivery method. fda.govnih.gov
An implantable system for delivering treprostinil, developed in collaboration with Medtronic, has been a key area of investigation. nih.govsec.govdoaj.org This system consists of a programmable pump (SynchroMed II) and a specially designed intravascular catheter. fda.govnih.gov Preclinical studies in canine models demonstrated that this implantable system could deliver treprostinil continuously and consistently, maintaining catheter patency without significant adverse effects. fda.gov The plasma concentrations of treprostinil achieved with the implantable system were comparable to those from subcutaneous or intravenous administration. fda.gov
Clinical trials have further evaluated the safety and efficacy of this implantable system in patients. The DelIVery for PAH trial, a prospective, single-arm study, showed a significant reduction in catheter-related complications over a six-month follow-up period, with no instances of catheter-related bloodstream infections. nih.govresearchgate.net The efficacy of treprostinil was maintained after transitioning from external to the implantable system. nih.gov Real-world patient experience studies have suggested that the implantable system improves quality of life, increases patient confidence and independence, and reduces the time required for delivery system management. nih.gov
Table 2: Research Findings on an Implantable Treprostinil Delivery System
| Study Aspect | Finding | Source |
|---|---|---|
| System Components | SynchroMed II implantable pump and an intravascular catheter. | fda.govnih.gov |
| Preclinical Model | Canine model showed continuous and consistent delivery. | fda.gov |
| Plasma Concentrations | Comparable to subcutaneous or intravenous administration. | fda.gov |
| Clinical Trial (DelIVery) | Statistically significant reduction in catheter-related complications. | nih.govresearchgate.net |
| Patient-Reported Outcomes | Improved quality of life, confidence, and independence. | nih.gov |
Inhaled Delivery Research (e.g., dry powder inhalers, prodrug approaches for localized delivery)
Research into inhaled treprostinil has aimed to improve convenience and target drug delivery directly to the lungs. wiley.com This has led to the development of dry powder inhaler (DPI) formulations and the investigation of prodrugs for sustained local action. nih.govtandfonline.com
A treprostinil DPI, Tyvaso DPI™, was developed to offer a more portable and convenient option compared to nebulized solutions. wiley.comnih.gov This system uses a small, reusable, breath-powered inhaler with single-use cartridges containing treprostinil inhalation powder. tandfonline.comnih.gov The powder formulation includes fumaryl (B14642384) diketopiperazine (FDKP) as an excipient, which self-assembles into microparticles that dissolve rapidly at the neutral pH of the lungs. wiley.comnih.gov A Phase 1 study in healthy volunteers demonstrated that treprostinil exposure from the DPI increased proportionally with the dose and was comparable to that of nebulized treprostinil inhalation solution. nih.gov
Another area of research involves the development of treprostinil prodrugs to achieve a longer duration of action and reduce side effects. core.ac.uknih.gov Treprostinil palmitil is an ester prodrug of treprostinil that is formulated as a lipid nanoparticle for inhaled administration. nih.gov This formulation, known as treprostinil palmitil inhalation suspension (TPIS), is designed for slow conversion to the active treprostinil, providing a sustained presence in the lungs with reduced systemic exposure. nih.govresearchgate.net Preclinical studies in animal models showed that TPIS inhibited pulmonary vasoconstriction for up to 24 hours. nih.gov Further development has led to a dry powder formulation of this prodrug (TPIP) for use in a DPI, which has also been evaluated in clinical trials. tandfonline.comnih.gov
Table 3: Investigational Inhaled Treprostinil Formulations
| Formulation Type | Key Features | Research Findings | Source |
|---|---|---|---|
| Dry Powder Inhaler (Tyvaso DPI™) | Contains treprostinil and fumaryl diketopiperazine (FDKP) excipient. Reusable, breath-powered device. | Comparable plasma concentrations to nebulized solution. Improved convenience. | wiley.comnih.govnih.gov |
| Prodrug (Treprostinil Palmitil) | Long-acting ester prodrug of treprostinil. Formulated as a lipid nanoparticle suspension (TPIS) or dry powder (TPIP). | Sustained presence in the lungs, reduced systemic exposure, and prolonged efficacy in preclinical models. | tandfonline.comnih.govresearchgate.net |
Transdermal Drug Delivery System Design and Evaluation (e.g., adhesive patches)
The development of a transdermal patch for treprostinil delivery is being explored as a non-invasive alternative to parenteral administration. nih.govnewrhein.com The goal is to provide continuous and consistent blood levels of the drug over a prolonged period, similar to an intravenous infusion. nih.govnewrhein.com
Research has focused on designing an adhesive-type transdermal patch. nih.govresearchgate.net In one study, a 3²-factorial design was used to optimize the formulation, considering the drug amount and the concentration of a permeation enhancer as independent variables. nih.govresearchgate.net The optimized patch demonstrated suitable adhesive properties, a lack of skin irritation in rat models, and a steady release of the drug. nih.govresearchgate.net Pharmacokinetic studies in rats showed that the transdermal patch resulted in significantly higher treprostinil absorption and a relative bioavailability of 237% compared to oral administration. nih.govresearchgate.net The drug was found to exist in an amorphous state within the patch, and the release followed a Fickian diffusion mechanism. nih.govresearchgate.net
Another approach under investigation involves a prodrug of treprostinil delivered via a proprietary transdermal patch. newrhein.com This strategy is designed to deliver an inactive prodrug that crosses the skin, enters the bloodstream, and is then rapidly converted to active treprostinil in the liver. newrhein.com This approach is expected to provide consistent blood levels comparable to an infusion pump while potentially mitigating infusion site reactions associated with parenteral treprostinil. newrhein.com
Table 4: Evaluation of an Optimized Treprostinil Transdermal Patch in Rats
| Parameter | Result | Source |
|---|---|---|
| Drug Release Mechanism | Fickian diffusion | nih.govresearchgate.net |
| Transdermal Flux | ~23.26 µg/cm²/h | nih.govresearchgate.net |
| Relative Bioavailability (vs. Oral) | 237% | nih.govresearchgate.net |
| Skin Irritation | Confirmed safety in rat models | nih.govresearchgate.net |
Nanoparticle and Microparticle Encapsulation Research for Controlled Release
Nanoparticle and microparticle encapsulation represents a promising strategy for the controlled and targeted delivery of treprostinil, aiming to enhance efficacy and reduce side effects. researchgate.netmdpi.com Research has explored various nanoparticle-based systems, particularly for inhaled delivery.
Lipid nanoparticles (LNPs) have been investigated to encapsulate treprostinil and its prodrugs. nih.govresearchgate.net One study focused on an inhaled sustained-release formulation of a treprostinil ester prodrug, treprostinil palmitil (TP), formulated in an LNP for administration as a nebulized suspension (TPIS). nih.gov These nanoparticles were designed to provide slow release of the active drug in the lungs. nih.gov The LNP encapsulation was shown to enable sustained drug release and reduce systemic exposure in animal models. researchgate.net
The use of polymeric nanoparticles has also been explored. For instance, poly(lactic-co-glycolic acid) (PLGA) nanoparticles, known for their biodegradability and ability to provide sustained drug release, have been investigated for delivering other pulmonary hypertension therapies and represent a potential platform for treprostinil. mdpi.comsciopen.com
Microparticles have also been a focus of formulation research. The dry powder inhaler formulation of treprostinil (Tyvaso DPI™) utilizes microparticles formed by the self-assembly of the excipient fumaryl diketopiperazine (FDKP). wiley.comnih.gov These microparticles carry the treprostinil and are designed to rapidly dissolve in the neutral pH environment of the lungs, releasing the drug at its site of action. wiley.comnih.gov
Table 5: Nanoparticle and Microparticle Systems for Treprostinil Delivery
| System | Carrier Material | Key Research Finding | Source |
|---|---|---|---|
| Lipid Nanoparticles (LNPs) | Phospholipids, Squalane, Pegylated Lipid | Encapsulation of treprostinil palmitil prodrug enabled sustained release and reduced systemic exposure in preclinical models. | nih.govresearchgate.netmdpi.com |
| Microparticles | Fumaryl Diketopiperazine (FDKP) | Self-assembling microparticles for a dry powder inhaler formulation that rapidly dissolves in the lungs. | wiley.comnih.gov |
Advanced Analytical Methodologies for Treprostinil Diolamine Research and Development
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices (preclinical)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of treprostinil (B120252) in preclinical biological matrices such as rat and human serum and plasma. nih.gov This technique is essential for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion of the drug.
A validated ultra-performance liquid chromatography/mass spectrometry/mass spectrometry (UPLC/MS/MS) method has been established for the quantification of treprostinil in plasma. fda.gov The method typically involves protein precipitation to clean up the biological samples before analysis. nih.gov For instance, a common approach uses a mixture of acetonitrile (B52724) and ethanol (B145695) for protein precipitation. fda.gov An internal standard, such as 6-keto Prostaglandin (B15479496) F1α-d4 or treprostinil-d4, is added to the samples to ensure accuracy and precision. nih.gov
The chromatographic separation is often achieved using a C18 column with a gradient elution of a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier like formic acid. nih.govfda.gov The mass spectrometer is operated in the negative ion mode, and specific precursor-to-product ion transitions for treprostinil and the internal standard are monitored for quantification. fda.gov
A novel LC-MS/MS method has been developed and validated with a linear range of 0.25–75.0 ng/mL. nih.gov The method demonstrated excellent accuracy (92.97–107.87%), intra-assay precision (1.16–3.34%), and inter-assay precision (1.11–4.58%), all within the acceptance criteria set by the Food and Drug Administration (FDA). nih.gov The lower limit of quantitation (LLOQ) for treprostinil in plasma has been reported to be as low as 0.01 ng/mL and 25 pg/mL in other studies. fda.govnih.gov
Table 1: LC-MS/MS Method Parameters for Treprostinil Quantification in Preclinical Studies
| Parameter | Details |
| Instrumentation | Ultra-Performance Liquid Chromatography/Mass Spectrometry/Mass Spectrometry (UPLC/MS/MS) fda.gov |
| Biological Matrices | Rat serum, Human serum, Human plasma nih.gov |
| Sample Preparation | Protein Precipitation nih.gov |
| Internal Standard | 6-keto Prostaglandin F1α-d4 nih.gov |
| Chromatographic Column | C18 column nih.gov |
| Mobile Phase | Gradient elution with acetonitrile and aqueous formic acid nih.govfda.gov |
| Detection Mode | Negative Ion Mode fda.gov |
| Linear Range | 0.25–75.0 ng/mL nih.gov |
| Lower Limit of Quantitation (LLOQ) | 0.01 ng/mL fda.gov |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Stability
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of treprostinil diolamine and for conducting stability studies on its various formulations. Stability-indicating HPLC methods are developed to separate the active ingredient from any degradation products that may form under stress conditions such as acid, base, oxidation, and heat. acs.orgheritageresearchjournal.com
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of treprostinil. acs.orgajrcps.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer (e.g., potassium phosphate (B84403) or ortho-phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile. acs.orgajrcps.com Detection is commonly performed using a UV detector at wavelengths around 217 nm, 223 nm, or 276 nm. acs.orgajrcps.commedrxiv.org
One validated method uses a mobile phase of 0.01N KH2PO4 buffer and a diluent in a 36.35:63.35 (v/v) ratio at a flow rate of 1.04 mL/min, with detection at 276.0 nm. acs.org This method demonstrated good linearity, accuracy (mean recoveries between 99.34% and 99.70%), and precision (relative standard deviation < 2%). acs.org Another method employed a mobile phase of methanol and 0.1% ortho-phosphoric acid (20:80 v/v) with a flow rate of 1.0 mL/min and UV detection at 223 nm, achieving a linearity range of 10-60 µg/ml. ajrcps.com
Forced degradation studies are a critical part of method validation to establish the stability-indicating nature of the HPLC method. acs.org Treprostinil is subjected to acidic, alkaline, oxidative, and thermal stress conditions to generate potential degradation products. acs.orgheritageresearchjournal.com The method is considered stability-indicating if it can effectively separate the treprostinil peak from the peaks of these degradation products. acs.org
Table 2: Summary of a Validated Stability-Indicating RP-HPLC Method for Treprostinil
| Parameter | Details |
| Column | Agilent Express C18 (5 μm, 15 cm × 4.6 mm) acs.org |
| Mobile Phase | 0.01N KH2PO4 buffer and diluent (36.35:63.35 v/v) acs.org |
| Flow Rate | 1.04 mL/min acs.org |
| Detection Wavelength | 276.0 nm acs.org |
| Column Temperature | 31.4 °C acs.org |
| Retention Time | 2.579 min acs.org |
| Linearity Range | 5-30 ppm acs.org |
| Accuracy (% Recovery) | 99.34% - 99.70% acs.org |
| Precision (%RSD) | 0.4% acs.org |
Spectroscopic Techniques (e.g., FTIR, DSC) for Formulation Characterization
Spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the solid-state properties of this compound and its formulations.
Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the active substance and to assess the compatibility of the drug with various excipients in a formulation. europa.eunih.gov The FTIR spectrum of pure treprostinil shows characteristic peaks corresponding to its functional groups. nih.gov When formulated, the absence of new peaks or significant shifts in the characteristic peaks of treprostinil in the FTIR spectrum of the physical mixture with excipients indicates good compatibility. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC) is employed to determine the thermal properties of this compound, such as its melting point and physical state within a formulation. google.com Pure crystalline treprostinil exhibits a sharp endothermic peak corresponding to its melting point. nih.gov In formulated products, such as transdermal patches, the absence of the drug's melting peak in the DSC thermogram suggests that the drug is present in an amorphous or dissolved state within the formulation matrix. nih.govresearchgate.net For example, a study on a transdermal patch showed the absence of the treprostinil peak, indicating it was molecularly dispersed in the adhesive. nih.gov
Table 3: Application of Spectroscopic Techniques in this compound Formulation
| Technique | Application | Key Findings |
| FTIR | Drug-excipient compatibility studies. nih.govresearchgate.net | Absence of significant new peaks confirms compatibility. nih.gov |
| DSC | Determination of the physical state of the drug in the formulation. nih.govresearchgate.net | Absence of the drug's melting endotherm suggests an amorphous or dissolved state. nih.gov |
Dissolution and Release Rate Testing Methodologies for Investigational Formulations
Dissolution testing is a critical in vitro test to evaluate the drug release characteristics of investigational formulations of this compound, particularly for extended-release oral tablets. fda.govnih.gov This testing helps ensure product quality and can provide insights into the in vivo performance of the drug product. uspnf.com
The FDA provides recommendations for dissolution methods for this compound extended-release tablets. fda.gov Standard dissolution apparatus, such as USP Apparatus I (basket) or Apparatus II (paddle), are typically used. fda.gov The testing is conducted in various dissolution media with different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. fda.gov For extended-release formulations, it is important to have early sampling times (e.g., 1, 2, and 4 hours) to guard against dose dumping, followed by sampling at regular intervals until at least 80% of the drug is released. fda.gov
Due to concerns about dose dumping in the presence of alcohol, additional dissolution testing in media containing various concentrations of ethanol (e.g., 5%, 20%, and 40%) is often required. fda.gov The goal of these studies is to ensure that the formulation does not release the drug too rapidly when co-ingested with alcohol.
For other investigational formulations like transdermal patches, in vitro release and permeation studies are conducted using Franz diffusion cells. nih.gov The patch is placed on a synthetic membrane or excised skin, and the amount of drug released into a receptor medium over time is measured by HPLC. nih.gov
Bioanalytical Method Validation for Preclinical Studies
The validation of bioanalytical methods is a regulatory requirement to ensure the reliability of data from preclinical studies. fda.govmdpi.com The FDA provides guidance on the parameters that need to be assessed during validation. mdpi.com For this compound, the validation of LC-MS/MS methods for quantifying treprostinil in biological matrices is crucial. fda.govfda.gov
The key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com This is assessed by analyzing blank biological samples from multiple sources. mdpi.com
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. acs.org
Accuracy and Precision: Accuracy refers to the closeness of the measured values to the true value, while precision measures the reproducibility of the results. nih.govacs.org These are evaluated at multiple concentration levels, including the lower limit of quantitation (LLOQ). fda.gov For treprostinil, validated methods have shown accuracy and precision values well within the accepted limits (typically ±15% for quality control samples and ±20% for the LLOQ). nih.govfda.gov
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
Matrix Effect: This assesses the influence of matrix components on the ionization of the analyte and internal standard.
Stability: The stability of the analyte in the biological matrix is evaluated under various conditions, including short-term storage, long-term storage, and freeze-thaw cycles. nih.gov
A validated bioanalytical method for treprostinil in plasma demonstrated acceptable accuracy and precision, with coefficients of variation for quality control samples being less than 7.7% and 14%, respectively. fda.gov
Preclinical Disease Models and Mechanistic Insights for Treprostinil Diolamine
Pulmonary Hypertension Animal Models
The efficacy of treprostinil (B120252) has been evaluated in established animal models of pulmonary hypertension (PH), most notably the monocrotaline-induced and hypoxia-induced models. These models replicate key pathophysiological features of human PH, including elevated pulmonary artery pressure and vascular remodeling.
In the monocrotaline (B1676716) (MCT) rat model, a single injection of the toxin induces endothelial damage, leading to progressive PH. core.ac.uk Studies using this model have shown that treprostinil can attenuate the development of PH. nih.gov Similarly, rodent models exposed to chronic hypoxia (e.g., 10% oxygen) develop pulmonary vasoconstriction and vascular remodeling, and treprostinil has been shown to reduce the severity of PH in this context. ersnet.orgersnet.org Another severe model, combining the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor SU5416 with chronic hypoxia (SUHx), creates a more complex and severe PH phenotype with occlusive vascular lesions. Treprostinil has also demonstrated therapeutic benefits in this advanced model. nih.govnih.gov
A primary outcome in preclinical PH studies is the measurement of hemodynamic parameters. Treprostinil consistently demonstrates beneficial effects on pulmonary hemodynamics in various animal models.
In the SUHx rat model of severe PH, treprostinil treatment significantly reduced right ventricular systolic pressure (RVSP), a key indicator of pulmonary pressure. nih.govnih.gov It also decreased pulmonary vascular resistance (PVR) and improved cardiac output. nih.gov An acute infusion of treprostinil in these animals produced a dose-dependent reduction in RVSP, suggesting a primary mechanism of pulmonary vasodilation. nih.gov In chronic hypoxia-exposed mice, continuous infusion of treprostinil also significantly reduced pulmonary arterial pressure. ersnet.orgersnet.org However, in one study using the MCT-induced PH rat model, treprostinil treatment did not significantly decrease the elevated RVSP. core.ac.uk
| Animal Model | Parameter | Effect of Treprostinil | Citation |
|---|---|---|---|
| SUHx Rat | Right Ventricular Systolic Pressure (RVSP) | Significantly Reduced | nih.govnih.gov |
| SUHx Rat | Pulmonary Vascular Resistance (PVR) | Decreased | nih.gov |
| SUHx Rat | Cardiac Output | Improved | nih.gov |
| Chronic Hypoxia Mouse | Pulmonary Arterial Pressure | Significantly Reduced | ersnet.orgersnet.org |
| Monocrotaline Rat | Right Ventricular Systolic Pressure (RVSP) | No Significant Decrease | core.ac.uk |
Pulmonary vascular remodeling, characterized by increased muscularization of small pulmonary arteries and medial wall thickening, is a hallmark of PH. Studies investigating treprostinil's impact on these structural changes have yielded mixed results.
In the MCT rat model, some studies have reported that treprostinil reduced the muscularization of small pulmonary arteries. nih.gov However, another study in the same model found that treprostinil did not lessen medial wall thickening. core.ac.uk In the severe SUHx rat model, chronic treprostinil treatment did not significantly alter medial wall thickness or the degree of vascular occlusion, despite improving hemodynamics. nih.govnih.govresearchgate.net Similarly, in chronic hypoxia-exposed mice, treprostinil only slightly reduced vessel wall thickness and vascular remodeling, an effect that was not always statistically significant. ersnet.orgersnet.org
Mechanistically, treprostinil has been shown to suppress the proliferation of pulmonary artery smooth muscle cells (PASMCs) in vitro. nih.govfda.gov It also reduces the recruitment of circulating fibrocytes, which are bone marrow-derived cells that can contribute to vascular remodeling and fibrosis in response to hypoxia. ersnet.orgersnet.org In one study, treprostinil treatment significantly reduced the recruitment of these fibrocytes to remodeled pulmonary arteries in hypoxic mice. ersnet.org
Cardiovascular Disease Models (non-human, mechanistic focus)
Beyond its effects on the pulmonary vasculature, treprostinil's actions on the cardiovascular system have been investigated in preclinical models, focusing on cardiac function and platelet activity.
Treprostinil's vasodilatory effects reduce both right and left ventricular afterload, leading to improvements in cardiac performance. ncats.io In animal models, this translates to an increased cardiac output and stroke volume. ncats.iowjgnet.com In the SUHx rat model of PH, treprostinil treatment significantly improved cardiac structure and function and reduced right ventricular hypertrophy, as measured by the Fulton Index (the ratio of right ventricular weight to the weight of the left ventricle plus septum). nih.govnih.gov
However, in a chronic hypoxia mouse model, treprostinil failed to reverse right ventricular hypertrophy despite reducing pulmonary pressure. ersnet.orgersnet.org Similarly, in a study on MCT-induced PH, treprostinil did not decrease right ventricular hypertrophy. core.ac.uk Some research indicates that treprostinil does not have a significant direct effect on cardiomyocyte contractility or function in models of pressure overload-induced right ventricular hypertrophy. ahajournals.orgnih.gov
A key pharmacological action of treprostinil, as a prostacyclin analogue, is the inhibition of platelet aggregation. fda.govncats.iodrugbank.com This antiplatelet effect contributes to its therapeutic profile, as thrombosis can be a component of pulmonary vascular disease. The mechanism involves binding to the prostacyclin (IP) receptor on platelets, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently inhibits platelet activation and aggregation. nih.gov While the antiplatelet effects are well-established, specific preclinical thrombosis models focusing on treprostinil diolamine are not extensively detailed in the available literature. The potential for an increased risk of bleeding due to this antiplatelet effect is a recognized consideration. nih.govhres.ca
Models of Metabolic Syndrome and Associated Organ Dysfunction (non-human)
Emerging preclinical research has explored the effects of treprostinil in animal models that combine metabolic syndrome with PH. These studies suggest that treprostinil may have beneficial metabolic effects in addition to its cardiovascular actions.
In a mouse model of mild metabolic syndrome-associated PH with heart failure with preserved ejection fraction (PH-HFpEF) induced by a high-fat diet, chronic treprostinil treatment reduced hyperglycemia and showed a trend towards lowering pulmonary pressures. ahajournals.orgnih.govahajournals.org
A more severe model using obese ZSF1 rats (which have a leptin receptor defect) treated with SU5416 also demonstrated treprostinil's metabolic benefits. ahajournals.orgnih.govresearchgate.net In these rats, early treatment with treprostinil lowered both hyperglycemia and pulmonary pressures. ahajournals.orgahajournals.org Late-stage treatment with treprostinil combined with metformin (B114582) improved hyperglycemia and cardiac function, an effect linked to the activation of AMP-activated protein kinase (AMPK) in skeletal muscle and the right ventricle. ahajournals.orgnih.govahajournals.org
Additionally, in a rat model of renal ischemia-reperfusion injury, which causes secondary organ dysfunction, treprostinil treatment was shown to alleviate associated hepatic injury by reducing oxidative stress and lipid peroxidation in the liver. nih.gov
| Animal Model | Key Feature | Effect of Treprostinil | Citation |
|---|---|---|---|
| High-Fat Diet Mouse | Mild Metabolic Syndrome, PH-HFpEF | Reduced hyperglycemia, trend to lower pulmonary pressure | ahajournals.orgnih.gov |
| SU5416/Obese ZSF1 Rat | Severe Metabolic Syndrome, PH-HFpEF | Lowered hyperglycemia and pulmonary pressures (early treatment) | ahajournals.orgahajournals.org |
| SU5416/Obese ZSF1 Rat | Severe Metabolic Syndrome, PH-HFpEF | Improved hyperglycemia and cardiac function (late treatment with metformin) | nih.govresearchgate.net |
| Rat Renal Ischemia-Reperfusion | Acute Kidney Injury, Liver Dysfunction | Alleviated hepatic oxidative stress and lipid peroxidation | nih.gov |
Influence on Glucose Metabolism and Insulin (B600854) Sensitivity in Animal Studies
Recent preclinical studies have illuminated the potential effects of treprostinil on glucose metabolism and insulin sensitivity, particularly in animal models that mimic metabolic syndrome-associated pulmonary hypertension (PH) with heart failure with preserved ejection fraction (HFpEF).
In a study utilizing a mouse model of mild metabolic syndrome-associated PH-HFpEF induced by a high-fat diet (HFD), chronic treatment with treprostinil demonstrated significant metabolic benefits. ahajournals.orgnih.gov The administration of treprostinil led to a notable reduction in hyperglycemia and an improvement in glucose intolerance. ahajournals.orgnih.gov These positive effects on glucose metabolism were observed to be independent of any changes in the body weight of the animals. ahajournals.orgnih.gov Specifically, treprostinil treatment significantly lowered HbA1c levels, a key indicator of long-term blood glucose control. ahajournals.orgnih.gov
Further investigations were conducted using SU5416/obese ZSF1 rats, a more severe model of metabolic syndrome characterized by a double leptin receptor defect. ahajournals.orgresearchgate.net In this model, which presents with impaired insulin sensitivity, high fasting glucose, and elevated HbA1c, treprostinil again showed a significant impact on glucose control. ahajournals.orgnih.gov A moderate dose of treprostinil was found to reduce fasting blood glucose levels with an efficacy comparable to that of metformin, a widely used anti-diabetic medication. ahajournals.orgresearchgate.net This glucose-lowering effect was also independent of changes in body weight. ahajournals.org
Mechanistically, the beneficial effects of treprostinil on glucose metabolism appear to be mediated primarily through an insulin-independent pathway in skeletal muscle. ahajournals.orgnih.gov Research suggests that treprostinil promotes skeletal muscle glucose uptake by activating the LKB1/SIRT3-AMP-activated protein kinase (AMPK)-GLUT4 signaling pathway. ahajournals.orgnih.gov This activation is a crucial finding, as it points to a direct effect on cellular energy regulation and glucose transport. The efficacy of treprostinil in this regard was found to be comparable to metformin. nih.gov
These animal models, including the HFD-induced mouse model and the SU5416/obese ZSF1 rat model, are instrumental in understanding the complex interplay between metabolic dysfunction and cardiovascular disease. nih.gov The ZSF1 obese rat model, in particular, develops impaired glucose tolerance and insulin resistance, making it a relevant platform for studying interventions targeting these metabolic derangements. nih.gov
Table 1: Effects of Treprostinil on Glucose Metabolism in Animal Models
| Animal Model | Key Metabolic Characteristics | Effects of Treprostinil Treatment | Proposed Mechanism | Citation |
|---|---|---|---|---|
| High-Fat Diet (HFD)-exposed mice | Mild metabolic syndrome, hyperglycemia, glucose intolerance | Lowered HbA1c, improved glucose intolerance | Not explicitly detailed in this model, but part of the broader mechanistic understanding | ahajournals.orgnih.gov |
| SU5416/Obese ZSF1 rats | Profound metabolic syndrome, impaired insulin sensitivity, high fasting glucose, elevated HbA1c | Reduced fasting blood glucose (efficacy similar to metformin) | Insulin-independent skeletal muscle glucose uptake via LKB1/SIRT3-AMPK-GLUT4 activation | ahajournals.orgnih.govresearchgate.net |
In Vitro and Ex Vivo Tissue and Cell Culture Models for Mechanistic Elucidation
The mechanistic underpinnings of treprostinil's actions have been further explored using various in vitro and ex vivo models, providing insights into its cellular and molecular effects beyond its well-established role as a prostacyclin analog.
Treprostinil is known to be a potent vasodilator and inhibitor of platelet aggregation. drugbank.comwjgnet.com Its primary mechanism involves binding to and activating prostacyclin (IP) receptors, as well as prostaglandin (B15479496) D2 (DP1) and E2 (EP2) receptors. drugbank.comwjgnet.com This receptor activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn initiates a signaling cascade resulting in the relaxation of smooth muscle cells. drugbank.comresearchgate.net
In vitro studies on pulmonary arterial smooth muscle cells (PASMCs) have been crucial in understanding treprostinil's anti-proliferative effects, a key factor in mitigating vascular remodeling in pulmonary arterial hypertension (PAH). unitedbyph.com Treprostinil has been shown to inhibit the proliferation of these cells. unitedbyph.com Interestingly, research has highlighted the role of the EP2 receptor in these anti-proliferative effects. researchgate.net One study demonstrated that treprostinil's ability to inhibit PASMC proliferation is linked to its potent binding to EP2 receptors, a characteristic that distinguishes it from other prostacyclin analogs like selexipag. researchgate.net
Investigations using endothelial colony-forming cells (ECFCs), a type of endothelial progenitor cell, have revealed indirect pro-angiogenic properties of treprostinil. nih.gov While treprostinil itself was found to inhibit the viability of cultured ECFCs, it significantly enhanced their vessel-forming ability when co-implanted with mesenchymal stem cells (MSCs) in an in vivo Matrigel plug assay. nih.gov Further in vitro experiments showed that the conditioned media from MSCs pre-treated with treprostinil stimulated ECFC proliferation. nih.gov This effect was attributed to an increased production of Vascular Endothelial Growth Factor-A (VEGF-A) by the MSCs, as the proliferative effect was blocked by VEGF-A antibodies or by silencing the VEGF-A gene in the MSCs. nih.gov These findings suggest that treprostinil can indirectly promote angiogenesis by modulating the secretome of surrounding stromal cells.
In adult rat ventricular cardiomyocytes, ex vivo studies have uncovered a novel potentiating effect of treprostinil on the inotropic action of catecholamines. nih.gov While treprostinil alone had only a slight direct effect on cardiomyocyte contractility at clinically relevant concentrations, it significantly enhanced cell shortening in the presence of the β-adrenoceptor agonist, isoprenaline. nih.gov This potentiation was observed across various pacing frequencies and was absent when phosphodiesterase was inhibited, suggesting a cAMP-dependent mechanism. nih.gov
Furthermore, in vitro studies have indicated that treprostinil can inhibit fibroblast adhesion and differentiation, processes that contribute to the later proliferative phases of acute lung injury. clinicaltrials.gov This action is also mediated through an increase in intracellular cAMP. clinicaltrials.gov
Table 2: Mechanistic Insights from In Vitro and Ex Vivo Models for Treprostinil
| Cell/Tissue Model | Key Finding | Underlying Mechanism | Citation |
|---|---|---|---|
| Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Inhibition of cell proliferation | Activation of IP and EP2 receptors, leading to increased cAMP | unitedbyph.comresearchgate.net |
| Endothelial Colony-Forming Cells (ECFCs) & Mesenchymal Stem Cells (MSCs) | Indirectly promotes ECFC proliferation and vessel formation | Increases VEGF-A production by MSCs | nih.gov |
| Adult Rat Ventricular Cardiomyocytes | Potentiates the positive inotropic effects of catecholamines | cAMP-dependent pathway | nih.gov |
| Fibroblasts | Inhibition of adhesion and differentiation | Increased intracellular cAMP | clinicaltrials.gov |
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Treprostinil |
| Metformin |
| SU5416 |
| Beraprost |
| Selexipag |
| Isoprenaline |
Pharmacogenomic and Proteomic Research on Treprostinil Diolamine Response Variability
Genetic Variants Influencing Treprostinil (B120252) Metabolism (e.g., CYP2C8, CYP2C9 polymorphisms)
Treprostinil is primarily metabolized in the liver by the cytochrome P-450 (CYP) isoenzyme system, with CYP2C8 being the main enzyme involved and CYP2C9 playing a lesser role. nih.govfda.govfda.gov Both CYP2C8 and CYP2C9 genes are known to be polymorphic, meaning they have common variations (alleles) in the population that can affect enzyme activity. nih.govnih.gov
Research has shown that genetic variants in CYP2C8 and CYP2C9 are common in patients treated with oral treprostinil. nih.govresearchgate.net For instance, a pilot study found that approximately 27% of patients had a loss-of-function variant in CYP2C8 (1/3 or 1/4), and 47% had a loss-of-function variant in CYP2C9 (1/2, 1/3, or 2/2). researchgate.net These variants can lead to decreased enzyme function, potentially altering how the body processes treprostinil. nih.gov
Specifically, reduced function alleles for CYP2C9, such as *2 and *3, have reported population frequencies of up to 35% in Caucasians and are associated with intermediate or poor metabolizer phenotypes. nih.gov Studies have observed a trend where patients with alleles predicting decreased CYP2C8 or CYP2C9 activity tend to receive lower doses of oral treprostinil. nih.gov For example, one patient predicted to be a CYP2C9 intermediate metabolizer with the lowest activity score received the lowest dose in a study. nih.gov Furthermore, an increased CYP2C9 activity score has been associated with a decreased risk of treatment discontinuation. nih.govresearchgate.net
It's important to note that the genes for CYP2C8 and CYP2C9 are in linkage disequilibrium, making it challenging to isolate the independent effects of each gene on treprostinil metabolism. nih.gov
| Gene | Polymorphism | Predicted Phenotype | Potential Clinical Implication |
| CYP2C8 | 1/3, 1/4 | Decreased metabolizer status | Trend towards lower treprostinil doses nih.govnih.gov |
| CYP2C9 | 1/2, 1/3, 2/2 | Intermediate to poor metabolizer status | Association with lower treatment persistence and a trend towards lower doses nih.govnih.gov |
Impact of Genetic Polymorphisms on Preclinical Pharmacokinetics
Preclinical studies and clinical pharmacology reviews highlight the importance of CYP2C8 as the primary enzyme in treprostinil metabolism. fda.govfda.gov The fact that CYP2C8 is genetically polymorphic can lead to different exposure levels among individuals. fda.gov However, early treprostinil development programs did not include genotyping, so the precise role of CYP2C8 polymorphisms on pharmacokinetics was not fully evaluated at that stage. fda.gov
In vitro studies confirmed that CYP2C8 is the main metabolic pathway. Using specific chemical inhibitors, it was shown that quercetin (B1663063) (a CYP2C8 inhibitor) prevented treprostinil metabolism, while sulfaphenazole (B1682705) (a CYP2C9 inhibitor) only allowed for about 35% of treprostinil to be metabolized. fda.gov
While a direct correlation between specific CYP2C8 or CYP2C9 genotypes and treprostinil concentrations was not found to be statistically significant in one pilot study, the trends observed suggest a potential influence. nih.gov For instance, dose-normalized Cmax concentrations for treprostinil did not show significant differences based on predicted CYP2C8 and CYP2C9 metabolizer status. nih.gov However, the highly variable dosing requirements in clinical practice suggest that genetic factors may play a role that requires further investigation in larger patient cohorts. nih.gov
Identification of Biomarkers for Mechanistic Understanding of Response
The search for biomarkers to predict and understand the response to treprostinil diolamine is an active area of research. One study investigating 19 circulating vascular, angiogenic, and inflammatory biomarkers in patients with scleroderma and digital ulcers found that none of these markers could reliably predict the short-term clinical response to oral this compound. nih.gov This suggests that the traditional drivers of vascular and inflammatory pathways may not be the primary determinants of ulcer healing in this specific patient population. nih.gov
However, other research has pointed to potential biomarkers. A post-hoc analysis of a study on patients with pulmonary arterial hypertension (PAH) suggested that high levels of platelet endothelial cell adhesion molecule 1 (PECAM-1) might help predict the response to treprostinil therapy. respiratory-therapy.com
A genome-wide association study (GWAS) identified two gene loci, PFAS and CAMK2D, associated with treprostinil dose requirements. nih.govresearchgate.net
A variant in PFAS (phosphoribosylformylglycinamidine synthase) was linked to lower concentrations of cyclic adenosine (B11128) monophosphate (cAMP), a key mediator of prostacyclin's vasodilatory effect, and consequently, higher dose requirements. nih.govnih.gov
A variant in the promoter of CAMK2D was associated with higher ventricular transcription of CAMK2δ and was linked to higher treprostinil doses and elevated right atrial and ventricular diastolic pressures. nih.govresearchgate.net
Furthermore, in patients with pulmonary hypertension associated with interstitial lung disease (PH-ILD), acute vasoreactivity during diagnostic right heart catheterization with inhaled nitric oxide (iNO) has been proposed as a novel biomarker to predict longitudinal treatment outcomes with inhaled treprostinil. ersnet.org Patients who showed increased pulmonary artery distensibility with iNO tended to have a better response to treprostinil treatment at 6 months. ersnet.org
| Biomarker Candidate | Potential Association | Disease Context |
| PECAM-1 | High levels may predict response to treprostinil. respiratory-therapy.com | Pulmonary Arterial Hypertension |
| PFAS gene variant | Associated with higher treprostinil dose requirements. nih.govnih.gov | Pulmonary Arterial Hypertension |
| CAMK2D gene variant | Associated with higher treprostinil dose requirements and right ventricular dysfunction. nih.govnih.gov | Pulmonary Arterial Hypertension |
| Acute Vasoreactivity (with iNO) | Increased pulmonary artery distensibility may predict positive treatment outcome. ersnet.org | Pulmonary Hypertension with Interstitial Lung Disease |
Proteomic Profiling of Cellular Responses to this compound
Proteomic studies are beginning to shed light on the cellular mechanisms of treprostinil action. In a preclinical model of renal ischemia-reperfusion injury, treprostinil treatment was found to upregulate the hepatic protein expression of several important drug-metabolizing cytochrome P450 enzymes. uri.edu
Specifically, proteomic analysis revealed that treprostinil increased the expression of cyp2e1, cyp3a1, cyp3a2, cyp2c6, cyp2c7, and cyp2c13. uri.edu Western blot analysis further confirmed that treprostinil significantly increased the protein expression of cyp3a2 and cyp2c11. uri.edu This suggests that treprostinil may have a broader impact on hepatic metabolism beyond its own degradation pathway.
In the context of pulmonary hypertension, research has shown that pulmonary artery smooth muscle cells from patients with idiopathic PAH (IPAH) have fewer prostacyclin (IP) receptors. ucl.ac.uk While treprostinil still inhibited the proliferation of these cells, it appeared to do so through a mechanism that was largely dependent on PPARγ (peroxisome proliferator-activated receptor gamma) and independent of the IP receptor and cAMP. ucl.ac.uk This contrasts with normal pulmonary smooth muscle cells, where treprostinil's anti-proliferative effects are mediated through the IP receptor and cAMP. ucl.ac.uk
These findings highlight the complex cellular responses to treprostinil and how these may be altered in disease states, offering potential avenues for more targeted therapeutic strategies.
| Protein/Pathway | Effect of Treprostinil | Cellular Context |
| Hepatic Cyp450 Enzymes (cyp2e1, cyp3a1, cyp3a2, cyp2c6, cyp2c7, cyp2c13, cyp2c11) | Upregulated protein expression. uri.edu | Preclinical model of renal ischemia-reperfusion injury |
| IP Receptor | Appears to be bypassed in mediating anti-proliferative effects in IPAH cells. ucl.ac.uk | Idiopathic Pulmonary Arterial Hypertension Smooth Muscle Cells |
| PPARγ | Important mediator of the anti-proliferative effects of treprostinil in IPAH cells. ucl.ac.uk | Idiopathic Pulmonary Arterial Hypertension Smooth Muscle Cells |
Future Directions and Emerging Research Areas for Treprostinil Diolamine
Development of Next-Generation Prostacyclin Receptor Agonists
The success of treprostinil (B120252) has spurred the development of new prostacyclin receptor (IP receptor) agonists with improved pharmacological profiles. While treprostinil is a potent vasodilator and inhibitor of platelet aggregation, research is focused on creating agonists with greater selectivity for the IP receptor to potentially reduce side effects associated with off-target receptor activation. ersnet.orgfrontiersin.org
Next-generation agonists are being designed to offer advantages such as longer half-lives, which would allow for less frequent dosing, and improved oral bioavailability. ajmc.comacs.org For instance, selexipag, a selective IP receptor agonist, represents a step in this direction, though it is structurally distinct from treprostinil. ajmc.comcambridge.org Future research aims to develop compounds that retain the beneficial effects of treprostinil on vascular remodeling while minimizing systemic side effects. nih.gov The development of prodrugs, such as hexadecyl-treprostinil (C16TR), is another innovative approach being explored to achieve sustained pulmonary vasodilation with potentially fewer side effects than inhaled treprostinil. researchgate.net
Table 1: Comparison of Prostacyclin Receptor Agonists
| Compound | Receptor Selectivity | Key Characteristics |
| Treprostinil | Binds to IP, DP1, and EP2 receptors | Stable prostacyclin analogue, available in multiple formulations. nih.gov |
| Iloprost (B1671730) | Binds to IP and EP1 receptors | Chemically stable prostacyclin derivative. ersnet.orgnih.gov |
| Selexipag | Highly selective for the IP receptor | Orally active, non-prostanoid agonist. ajmc.comcambridge.org |
| Ralinepag | Non-prostanoid IP receptor agonist | Aims to reduce pulmonary vascular resistance. nih.gov |
| CS585 | IP receptor agonist | Demonstrates sustained in vivo efficacy in thrombosis prevention. oup.com |
Exploration of Novel Therapeutic Applications (preclinical/mechanistic)
Beyond its established role in PAH, preclinical studies are uncovering the potential of treprostinil in other disease contexts. A significant area of investigation is its application in renal ischemia-reperfusion injury. nih.govoup.com Studies in rat models have shown that treprostinil can ameliorate acute kidney injury by reducing inflammation, apoptosis, and oxidative stress. nih.govoup.com These findings suggest a potential therapeutic role for treprostinil in protecting the kidney from injury during transplantation or other ischemic events. nih.gov
Furthermore, the anti-inflammatory and antifibrotic properties of treprostinil are being explored. nih.govplos.org There is preclinical evidence suggesting its potential in conditions like systemic sclerosis, where it may improve peripheral blood flow and aid in the healing of digital ulcers. wjgnet.com The TETON program is investigating the use of inhaled treprostinil in patients with idiopathic pulmonary fibrosis (IPF), based on its antifibrotic activity. wjgnet.com However, in a murine lung adenocarcinoma model, treprostinil did not show chemopreventive effects and, in fact, increased the proliferation rate of tumor cells in vitro. nih.gov
Integration of Computational and Experimental Approaches in Drug Discovery
The complexity of diseases like PAH necessitates innovative approaches to drug development. Quantitative systems pharmacology (QSP) modeling is emerging as a powerful tool to simulate clinical trials and predict patient responses to treprostinil. nih.govnih.govresearchgate.net By creating "virtual patient" populations, researchers can explore the effects of different dosing regimens, disease severities, and background therapies on clinical outcomes. nih.govnih.govresearchgate.net This in silico approach can help optimize clinical trial design and identify patient subpopulations most likely to benefit from treprostinil therapy. nih.govnih.govresearchgate.net
These computational models integrate diverse data, including preclinical receptor binding characteristics and clinical trial data, to provide a more comprehensive understanding of the drug's mechanism of action and its effects in a heterogeneous patient population. nih.gov This integration of computational and experimental methods holds the promise of accelerating the development of new therapies and personalizing treatment strategies.
Advanced Preclinical Models for Studying Treprostinil Diolamine Pharmacodynamics
To better understand the in vivo effects of this compound, researchers are utilizing more sophisticated preclinical models. Animal models of pulmonary hypertension are crucial for studying the drug's impact on pulmonary vascular remodeling and hemodynamics. ersnet.org For instance, in hypoxia-challenged rats, inhaled hexadecyl-treprostinil (C16TR), a prodrug of treprostinil, demonstrated sustained pulmonary vasodilation. researchgate.net
In addition to animal models, in vitro systems using human pulmonary arterial smooth muscle cells are employed to investigate the antiproliferative effects of treprostinil and other prostacyclin agonists. acs.org These models allow for a detailed examination of the cellular and molecular mechanisms underlying the therapeutic effects of treprostinil. The development of more predictive preclinical models will be essential for translating basic research findings into clinical benefits.
Investigating Synergistic Effects with Other Mechanistic Pathway Modulators (preclinical)
Combination therapy is a cornerstone of modern PAH management, and preclinical research is actively exploring the synergistic potential of treprostinil with drugs targeting other key signaling pathways. ersnet.org The three major pathways implicated in PAH are the prostacyclin pathway, the endothelin pathway, and the nitric oxide pathway. ersnet.orgersnet.org
Preclinical studies are designed to assess whether combining treprostinil with endothelin receptor antagonists (ERAs) like bosentan (B193191), ambrisentan, or macitentan, or with phosphodiesterase-5 (PDE-5) inhibitors such as sildenafil (B151) and tadalafil, can lead to enhanced efficacy. ersnet.orgfrontiersin.org The rationale is that simultaneously targeting multiple pathological processes will result in greater clinical improvement. For example, a pilot study showed that adding inhaled treprostinil to bosentan therapy in PAH patients led to significant improvements in exercise capacity and hemodynamics. jacc.org The AMBITION trial provided strong evidence for the upfront combination of an ERA and a PDE-5 inhibitor. frontiersin.org Future preclinical studies will likely investigate triple combination therapies, including treprostinil, to explore potential for even greater synergistic effects. frontiersin.org
Table 2: Investigated Combination Therapies with Treprostinil (Preclinical & Clinical)
| Combination Drug Class | Example Drugs | Rationale |
| Endothelin Receptor Antagonists (ERAs) | Bosentan, Ambrisentan, Macitentan | Block the vasoconstrictive and proliferative effects of endothelin-1. ersnet.orgfrontiersin.org |
| Phosphodiesterase-5 (PDE-5) Inhibitors | Sildenafil, Tadalafil | Enhance nitric oxide-mediated vasodilation. ersnet.orgfrontiersin.org |
| Soluble Guanylate Cyclase (sGC) Stimulators | Riociguat | Directly stimulate sGC, leading to vasodilation. ersnet.org |
| Selective IP Receptor Agonists | Selexipag | Provide a different mechanism of activating the prostacyclin pathway. ajmc.com |
Methodological Advancements in this compound Research
Advancements in analytical and research methodologies are crucial for furthering our understanding of this compound. The development of novel dose-response analyses, combining data from different clinical trials, has provided new insights into the relationship between treprostinil dosage, functional capacity, and clinical outcomes like hospitalizations. nih.gov
Systematic evaluation of subgroup analyses from clinical trials, using advanced statistical tools, is helping to identify patient populations that may derive the most benefit from treprostinil therapy. plos.orgresearchgate.net Furthermore, post hoc analyses of large clinical trial datasets are being used to assess the impact of treprostinil on risk stratification scores, providing a more nuanced view of its long-term benefits. nih.gov These methodological innovations are essential for evidence-based clinical decision-making and for guiding future research directions.
Q & A
Q. How should pharmacokinetic (PK) studies for treprostinil diolamine be designed to account for formulation-specific differences in bioavailability and dosing regimens?
Methodological Answer: PK studies should incorporate dose linearity assessments, food-effect evaluations, and comparisons across formulations. For example, linear regression analysis (R² = 0.796) demonstrated dose proportionality for parenteral treprostinil up to 125 ng/kg/min . Oral this compound exhibits ~17% bioavailability, with Cₘₐₓ and AUC increasing by 30–49% when administered with high-fat meals . Studies should use crossover designs to evaluate meal effects and steady-state sampling to assess extended-release tablet kinetics.
Q. What statistical approaches are recommended to reconcile conflicting 6-minute walk distance (6MWD) outcomes in this compound trials?
Methodological Answer: Conflicting results (e.g., 23-meter improvement in monotherapy vs. non-significant changes in combination trials ) may arise from patient heterogeneity or background therapies. Researchers should apply covariate-adjusted mixed-effects models to isolate treatment effects and perform meta-analyses pooling individual patient data. Sensitivity analyses should stratify by disease severity (e.g., WHO functional class III vs. IV) and background therapy (ERA/PDE5i use) .
Q. How can researchers optimize titration schedules for oral this compound to minimize adverse events (AEs) while maintaining efficacy?
Methodological Answer: Titration should start at 0.125 mg TID or 0.25 mg BID, with increments every 3–4 days. A three-times-daily regimen reduces peak-to-trough ratios, potentially lowering AE incidence (e.g., headache, diarrhea) . Protocol-driven AE monitoring (e.g., diaries for flushing/jaw pain) and dose holds for intolerable AEs are critical. The FREEDOM-EV trial used this approach, achieving a 25% risk reduction in clinical worsening .
Advanced Research Questions
Q. What methodologies are appropriate for evaluating this compound's impact on hemodynamic parameters (e.g., PVR, cardiac output) in combination therapies?
Methodological Answer: Right-heart catheterization (RHC) at baseline and follow-up (e.g., week 24) is essential. In a hemodynamic substudy, oral treprostinil reduced PVR by 19% (Δ = −134.09 dyn·s/cm⁵, P = 0.0241) and increased cardiac output by 8% (P = 0.0051) compared to placebo . Researchers should use mixed-model repeated measures (MMRM) to account for missing RHC data and correlate changes with 6MWD/NT-proBNP .
Q. How should transition protocols from parenteral to oral this compound be validated in stable PAH patients?
Methodological Answer: Use dose equivalence equations:
- Parenteral to Oral : Oral dose (mg/day) = 0.00724 × parenteral dose (ng/kg/min) × weight (kg) .
- Oral to Parenteral : Parenteral dose (ng/kg/min) = [oral dose (mg/day)] / [0.00724 × weight (kg)]. Pilot studies indicate feasibility, but protocols must include safety checks for rebound PH and pharmacokinetic bridging with trough plasma monitoring .
Q. What survival analysis techniques are recommended for long-term open-label extension (OLE) studies of this compound?
Methodological Answer: Apply time-to-event analyses with Kaplan-Meier curves and Cox proportional hazards models. In FREEDOM-EV OLE, oral treprostinil showed durable survival benefits (HR = 0.61, 95% CI: 0.41–0.91) . Researchers should adjust for crossover effects (placebo-to-treprostinil transitions) using rank-preserving structural failure time models (RPSFTM) or inverse probability weighting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
